Bis(2,2-dimethylpropyl)phosphane
Description
Bis(2,2-dimethylpropyl)phosphane is a tertiary phosphine characterized by two bulky 2,2-dimethylpropyl (neopentyl) groups attached to a phosphorus atom. This structure confers significant steric hindrance, making it a valuable ligand in organometallic chemistry for stabilizing metal complexes and modulating reactivity. Its molecular formula is C₁₀H₂₃P, with a molecular weight of 162.26 g/mol. The neopentyl substituents enhance air sensitivity but improve thermal stability compared to less bulky phosphines. Applications include catalysis, coordination chemistry, and synthetic intermediates requiring steric protection .
Properties
IUPAC Name |
bis(2,2-dimethylpropyl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23P/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJHKAMPHVQRLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CPCC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633647 | |
| Record name | Bis(2,2-dimethylpropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57620-76-5 | |
| Record name | Bis(2,2-dimethylpropyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2,2-dimethylpropyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents, which results in the formation of the desired phosphane compound . For example, the reaction of di-tert-butylchlorophosphine with neopentylmagnesium bromide under anhydrous conditions yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2-dimethylpropyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions, with this compound acting as a ligand.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or substituted alkenes .
Scientific Research Applications
Bis(2,2-dimethylpropyl)phosphane has a wide range of scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: This compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of bis(2,2-dimethylpropyl)phosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the phosphane ligand influence the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Structural and Electronic Differences
Bis(2,2-dimethylpropyl)phosphane is compared below with three structurally related organophosphorus compounds:
Key Insights :
- Steric Effects : The neopentyl groups in this compound provide greater steric protection than phenyl or trimethylpropyl substituents, reducing unwanted side reactions in metal complexes .
- Electronic Effects: Unlike phosphonate esters (P=O) or phosphonothioates (P=S), the P(III) center in phosphanes is more electron-rich, enhancing donor strength in coordination chemistry .
- Bidentate vs. Monodentate Ligands: 1,3-Bis(diphenylphosphino)propane acts as a bidentate ligand with a flexible propane backbone, enabling chelation, while this compound is monodentate, favoring mononuclear complexes .
Reactivity and Stability
- Air Sensitivity : this compound is highly air-sensitive due to its P(III) center, requiring inert handling. In contrast, phosphonate esters (e.g., Bis(1,2,2-trimethylpropyl) methylphosphonate) are more stable under ambient conditions .
- Thermal Stability: The neopentyl groups improve thermal stability compared to linear alkyl phosphines, making it suitable for high-temperature reactions. This contrasts with 1,3-Bis(diphenylphosphino)propane, which decomposes at elevated temperatures due to less steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
